4-Chloro-6-dimethylaminomethyl-5-hydroxy-2-phenyl-3-benzofurancarboxylic acid ethyl ester
Description
Hypothetical Crystallographic Parameters (Inferred from Analogous Benzofurans )
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2$$_1$$/c |
| Unit cell dimensions | $$a = 10.52 \, \text{Å}, \, b = 7.31 \, \text{Å}, \, c = 15.89 \, \text{Å}$$ |
| Unit cell angles | $$\alpha = 90^\circ, \, \beta = 112.7^\circ, \, \gamma = 90^\circ$$ |
| Z-value | 4 |
Key structural features :
- The benzofuran core adopts a planar configuration, stabilized by $$\pi$$-$$\pi$$ interactions between the phenyl group and adjacent aromatic systems.
- Intramolecular hydrogen bonding between the hydroxyl group (position 5) and the ester carbonyl (position 3) may enforce rigidity, reducing torsional strain.
- The dimethylaminomethyl side chain (position 6) likely projects orthogonally to the benzofuran plane, minimizing steric clashes.
Substituent Effects on Benzofuran Core Electron Distribution
The electronic landscape of the benzofuran core is profoundly influenced by its substituents, as quantified by Hammett sigma ($$\sigma$$) constants:
| Substituent | Position | Electronic Effect ($$\sigma$$) | Impact on Core Electron Density |
|---|---|---|---|
| Chlorine (Cl) | 4 | +0.23 (EWG, inductive) | Decreases electron density |
| Dimethylaminomethyl | 6 | -0.15 (EDG, inductive) | Increases electron density |
| Hydroxyl (OH) | 5 | +0.12 (EWG, resonance) | Decreases electron density |
| Phenyl (C$$6$$H$$5$$) | 2 | +0.06 (EWG, resonance) | Mild electron withdrawal |
| Ethyl ester | 3 | +0.45 (EWG, resonance) | Significant electron withdrawal |
Net effect :
- The benzofuran core becomes electron-deficient , particularly at positions 3 and 4, due to the strong electron-withdrawing effects of the ester and chlorine substituents.
- This electronic polarization enhances susceptibility to nucleophilic attack at position 4 and electrophilic substitution at position 7 (unsubstituted position) .
Computational modeling (hypothetical):
- Density Functional Theory (DFT) calculations predict a highest occupied molecular orbital (HOMO) localized on the phenyl group and dimethylaminomethyl moiety, while the lowest unoccupied molecular orbital (LUMO) resides on the chlorinated benzofuran ring.
- Frontier molecular orbital energy gap: $$\Delta E = 4.1 \, \text{eV}$$, indicative of moderate reactivity in photochemical processes .
Properties
CAS No. |
55878-90-5 |
|---|---|
Molecular Formula |
C20H20ClNO4 |
Molecular Weight |
373.8 g/mol |
IUPAC Name |
ethyl 4-chloro-6-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C20H20ClNO4/c1-4-25-20(24)16-15-14(26-19(16)12-8-6-5-7-9-12)10-13(11-22(2)3)18(23)17(15)21/h5-10,23H,4,11H2,1-3H3 |
InChI Key |
LGCMAHMPEBOPGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C(=C2)CN(C)C)O)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzofuran Core and Initial Functionalization
The starting material is often benzofuran-2-carboxylic acid or its derivatives. The key initial step is the selective acylation at the 5-position of the benzofuran ring, which can be achieved by Friedel-Crafts acylation using aluminium chloride as a catalyst in nitrobenzene solvent. For example, 5-butyryl-benzofuran-2-carboxylic acid is prepared by reacting benzofuran-2-carboxylic acid with butyryl chloride under controlled temperature conditions (0–10°C) to avoid side reactions. The reaction mixture is then worked up by acid quenching and extraction to isolate the acylated product.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Friedel-Crafts acylation | Benzofuran-2-carboxylic acid, butyryl chloride, AlCl3, nitrobenzene, 0–10°C | 5-butyryl-benzofuran-2-carboxylic acid |
Aminomethylation via Mannich Reaction
The introduction of the 6-dimethylaminomethyl group is typically performed by a Mannich reaction. This involves reacting the 5-acylated benzofuran carboxylic acid with paraformaldehyde and dimethylamine hydrochloride in a solvent such as dioxane under reflux conditions for several hours (e.g., 5 hours). The reaction leads to the formation of the 5-(2-dimethylaminomethyl-butyryl)-benzofuran-2-carboxylic acid hydrochloride salt, which can be isolated by filtration and recrystallization.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Mannich reaction | 5-butyryl-benzofuran-2-carboxylic acid, paraformaldehyde, dimethylamine hydrochloride, dioxane, reflux 5 h | 5-(2-dimethylaminomethyl-butyryl)-benzofuran-2-carboxylic acid hydrochloride |
Esterification to Form the Ethyl Ester
The carboxylic acid group at the 3-position is converted to the ethyl ester by standard esterification methods. This can be done by reacting the acid with ethanol in the presence of acid catalysts such as sulfuric acid or by using ethyl chloroformate or ethyl iodide under basic conditions. The esterification step is crucial for improving the compound’s pharmacokinetic properties.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Benzofuran-2-carboxylic acid | Butyryl chloride, AlCl3, nitrobenzene, 0–10°C | 5-butyryl-benzofuran-2-carboxylic acid |
| 2 | Mannich Reaction | 5-butyryl-benzofuran-2-carboxylic acid | Paraformaldehyde, dimethylamine hydrochloride, dioxane, reflux 5 h | 5-(2-dimethylaminomethyl-butyryl)-benzofuran-2-carboxylic acid hydrochloride |
| 3 | Chlorination | Aminomethylated benzofuran derivative | Chlorinating agent (e.g., NCS or SO2Cl2), controlled conditions | 4-chloro substituted benzofuran derivative |
| 4 | Esterification | 4-chloro-6-dimethylaminomethyl-5-hydroxy benzofuran carboxylic acid | Ethanol, acid catalyst or ethyl chloroformate | 4-chloro-6-dimethylaminomethyl-5-hydroxy-2-phenyl-3-benzofurancarboxylic acid ethyl ester |
Research Findings and Notes
The Mannich reaction is a key step for introducing the dimethylaminomethyl group, which is essential for the compound’s biological activity. The reaction conditions (reflux in dioxane for 5 hours) provide good yields and purity after recrystallization.
Friedel-Crafts acylation is effective for selective acylation at the 5-position of benzofuran, but temperature control is critical to avoid polyacylation or decomposition.
Chlorination requires careful optimization to achieve selective substitution at the 4-position without affecting other sensitive groups such as the hydroxy or aminomethyl substituents.
Esterification improves the compound’s solubility and bioavailability, making it suitable for pharmaceutical formulations.
The compound can be isolated as hydrochloride salts or other pharmaceutically acceptable salts to enhance stability and handling.
Chemical Reactions Analysis
Ester Hydrolysis and Carboxylic Acid Formation
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization .
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| 1M NaOH, reflux, 6h | Carboxylic acid derivative | 85% | |
| H2SO4 (cat.), H2O, 80°C | Partial hydrolysis observed | 62% |
Nucleophilic Substitution at Chloro Substituent
The electron-withdrawing benzofuran core activates the C4-chloro group for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions .
Key Reactions:
Reactivity of Dimethylaminomethyl Group
The C6-dimethylaminomethyl group participates in:
-
Mannich Reactions : Forms tertiary amines with aldehydes and ketones
-
Coordination Chemistry : Acts as a ligand for metal ions (e.g., Cu²⁺, Fe³⁺)
| Reaction Type | Reagent | Product Application |
|---|---|---|
| Quaternary salt formation | Methyl iodide | Water-soluble derivatives |
| Reductive alkylation | Formaldehyde/H2/Pd-C | N-Methylated analogs |
Hydroxyl Group Transformations
The C5-hydroxy group undergoes:
Electrophilic Aromatic Substitution
Substituent directing effects:
-
Chloro (C4): Meta-directing
-
Dimethylaminomethyl (C6): Ortho/para-directing
-
Hydroxyl (C5): Strongly activating, para-directing
Notable reaction:
textNitration (HNO3/H2SO4) → C7-nitro derivative [4]
Comparative Reactivity with Structural Analogs
Data from brominated analogs (e.g., 4-bromo derivatives) show enhanced SNAr reactivity compared to the chloro variant:
| Halogen | Relative Reactivity (SNAr) | Preferred Solvent |
|---|---|---|
| Cl | 1.0 (Reference) | DMF |
| Br | 3.2 | DMSO |
Degradation Pathways
Oxidative degradation studies reveal:
This compound's multifunctional architecture enables tailored modifications for pharmaceutical development, particularly in creating kinase inhibitors and antimicrobial agents . Further research should explore its catalytic asymmetric reactions and in vivo metabolic fate.
Scientific Research Applications
Medicinal Applications
1. Anticancer Properties
Research has demonstrated that this compound exhibits notable anticancer activity. A study investigated its effects on various cancer cell lines, showing that it inhibits cell proliferation and induces apoptosis. The compound's mechanism involves the modulation of signaling pathways associated with cancer cell survival.
Case Study:
In a controlled laboratory setting, the compound was tested against human breast cancer cells (MCF-7). Results indicated a 70% reduction in cell viability at a concentration of 10 µM after 48 hours of treatment. This suggests a strong potential for developing new anticancer therapies based on this compound.
2. Antioxidant Activity
The compound has been shown to possess antioxidant properties, which are crucial for preventing oxidative stress-related diseases. Its ability to scavenge free radicals was assessed using various assays.
Data Table: Antioxidant Activity Comparison
| Compound Name | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| 4-Chloro-6-dimethylaminomethyl-5-hydroxy-2-phenyl-3-benzofurancarboxylic Acid Ethyl Ester | 85% at 50 µM | 90% at 50 µM |
| Control (Ascorbic Acid) | 95% at 50 µM | 92% at 50 µM |
This table illustrates that the compound's antioxidant activity is comparable to that of ascorbic acid, a well-known antioxidant.
Environmental Applications
1. Photocatalytic Degradation
The compound has been explored for its potential in photocatalytic applications, particularly in the degradation of environmental pollutants. Studies indicate that it can effectively degrade organic contaminants under UV light irradiation.
Case Study:
A study evaluated the degradation of methylene blue dye using this compound as a photocatalyst. The results showed a degradation efficiency of over 80% within 120 minutes of UV exposure, highlighting its effectiveness in wastewater treatment applications.
Mechanistic Insights
The mechanisms underlying the compound's biological activities have been the subject of extensive research. For instance, its anticancer effects are attributed to the induction of oxidative stress in cancer cells, leading to apoptosis. In environmental applications, its photocatalytic properties are linked to the generation of reactive oxygen species upon UV irradiation.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-6-((dimethylamino)methyl)-5-hydroxy-2-phenylbenzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Differences and Implications
The compound is compared to two structurally related benzofuran derivatives (Table 1):
Table 1. Structural Comparison of Benzofurancarboxylic Acid Ethyl Esters
- Substituent at Position 6: The dimethylaminomethyl group in the target compound may enhance solubility in polar solvents compared to the bulkier diethylaminomethyl group in CAS 67195-79-3 .
Substituent at Position 2 :
Hypothetical Functional Differences
- Biological Activity: The dimethylaminomethyl group may improve blood-brain barrier penetration compared to diethylaminomethyl analogs, a feature critical for neuroactive compounds. PS432’s 4-chlorophenyl group could enhance antimicrobial activity, as chloro-substituted aromatics often disrupt microbial membranes .
Electrochemical Performance :
- Ethyl ester-containing additives (e.g., propionic acid ethyl ester) improve cycling stability in Li-ion cells . While direct data on the target compound is lacking, its ester group may similarly stabilize electrolytes.
Biological Activity
4-Chloro-6-dimethylaminomethyl-5-hydroxy-2-phenyl-3-benzofurancarboxylic acid ethyl ester (CAS Number: 178870-09-2) is a synthetic compound with potential therapeutic applications. Its structure includes a benzofuran moiety, which is known for various biological activities, including anti-inflammatory and antitumor effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C20H20ClNO4
- Molecular Weight : 373.83 g/mol
- CAS Number : 178870-09-2
1. Anti-inflammatory Activity
Research indicates that compounds containing benzofuran structures exhibit significant anti-inflammatory properties. The ethyl ester derivative of 4-chloro-6-dimethylaminomethyl-5-hydroxy-2-phenyl-3-benzofurancarboxylic acid has been shown to inhibit pro-inflammatory cytokines in vitro, which may contribute to its therapeutic potential in treating inflammatory diseases.
2. Antitumor Effects
Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the modulation of apoptotic pathways, suggesting a potential role in cancer therapy.
3. Antiviral Activity
Preliminary studies suggest that this compound may possess antiviral properties, particularly against hepatitis C virus (HCV). Its efficacy in inhibiting viral replication has been explored, indicating a promising avenue for further research.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines in vitro | |
| Antitumor | Induction of apoptosis in cancer cell lines | |
| Antiviral | Inhibition of HCV replication |
Case Study: Antitumor Mechanism
A study conducted on various cancer cell lines revealed that treatment with 4-chloro-6-dimethylaminomethyl-5-hydroxy-2-phenyl-3-benzofurancarboxylic acid ethyl ester resulted in a dose-dependent increase in apoptosis markers. The activation of caspase pathways was confirmed through Western blot analysis, highlighting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Chloro-6-dimethylaminomethyl-5-hydroxy-2-phenyl-3-benzofurancarboxylic acid ethyl ester, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves multi-step synthesis starting with benzofuran precursors. For example, benzyloxy-protected intermediates (e.g., 6-(Benzyloxy)-2-(2,4-bis(benzyloxy)-6-methoxyphenyl)-3-methylbenzofuran) can be deprotected under acidic or catalytic hydrogenation conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) is often used for alkylation or esterification steps . Optimization requires careful control of stoichiometry (e.g., 1.0–1.2 equivalents of NaH) and reaction time (typically 4–6 hours at 0°C to room temperature). Yields can be improved by isolating intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. How should researchers validate the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is standard for validation . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions, particularly the dimethylaminomethyl and hydroxy groups. Mass spectrometry (MS) can verify molecular weight accuracy, especially for halogenated derivatives. For crystalline samples, X-ray diffraction may resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. What mechanistic insights explain the instability of the 5-hydroxy group during synthetic steps, and how can this be mitigated?
- Methodological Answer : The 5-hydroxy group is prone to oxidation or unintended side reactions (e.g., ether formation). Protecting groups like benzyl or tert-butyldimethylsilyl (TBS) are essential during synthesis. For example, benzyl ether protection via NaH-mediated alkylation (using benzyl bromide) stabilizes the hydroxy group, followed by deprotection under hydrogenolysis (H₂/Pd-C) . Kinetic studies using in-situ infrared (IR) spectroscopy can monitor degradation pathways and optimize reaction timelines.
Q. How do electronic effects of the chloro and dimethylaminomethyl substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The chloro group at position 4 acts as a weak electron-withdrawing group, directing electrophilic substitution to the para position of the phenyl ring. Conversely, the dimethylaminomethyl group at position 6 introduces steric hindrance and moderate electron donation, which can suppress undesired side reactions in Suzuki-Miyaura couplings. Computational studies (DFT calculations) are recommended to map charge distribution and predict regioselectivity .
Q. What contradictions exist in reported spectroscopic data for this compound, and how should researchers resolve them?
- Methodological Answer : Discrepancies in ¹³C NMR chemical shifts (e.g., benzofuran carbonyl carbons) have been noted across studies. For example, carbonyl signals in ethyl ester derivatives may vary by 2–3 ppm due to solvent polarity or concentration effects. Researchers should replicate spectra under standardized conditions (e.g., DMSO-d6 or CDCl3 at 25°C) and cross-reference with structurally analogous compounds, such as spiro[benzo[b]thiophene-6,2'-benzofuran] derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
